2-Chloro-3',4'-dihydroxyacetophenone CAS number and properties
2-Chloro-3',4'-dihydroxyacetophenone CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3',4'-dihydroxyacetophenone, a halogenated organic compound, is a versatile intermediate in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, biological applications, and safety information. The document is intended to serve as a valuable resource for professionals in drug discovery, medicinal chemistry, and materials science.
Chemical and Physical Properties
2-Chloro-3',4'-dihydroxyacetophenone, also known as 4-(Chloroacetyl)catechol, is a key synthetic building block.[1][2] Its chemical structure, featuring a reactive chloroacetyl group and a catechol moiety, makes it a valuable precursor for a wide range of biologically active molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 99-40-1[1][2][3][4] |
| Molecular Formula | C₈H₇ClO₃[2][3] |
| Molecular Weight | 186.59 g/mol [2][3] |
| IUPAC Name | 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one[5] |
| Synonyms | 2-Chloro-1-(3,4-dihydroxyphenyl)-ethanone, 3,4-Dihydroxyphenacyl chloride, 4-(Chloroacetyl)catechol[2][3] |
| InChI Key | LWTJEJCZJFZKEL-UHFFFAOYSA-N[1][5] |
| SMILES | Oc1ccc(cc1O)C(=O)CCl[1][5] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Off-white to brown crystalline powder[3][4][6] |
| Melting Point | 173-176 °C[3] |
| Boiling Point (Predicted) | 418.7 ± 35.0 °C[4] |
| Density (Predicted) | 1.444 ± 0.06 g/cm³[4] |
| pKa (Predicted) | 7.59 ± 0.20[4] |
| Solubility | Soluble in DMSO and methanol; moderately soluble in ethanol (B145695) and acetone; limited solubility in water.[4][6][7] |
Synthesis and Experimental Protocols
The primary synthesis of 2-Chloro-3',4'-dihydroxyacetophenone involves the Friedel-Crafts acylation of catechol (pyrocatechol) with chloroacetyl chloride.
Experimental Protocol: Synthesis from Catechol
This protocol is based on a reported method for the preparation of 2-Chloro-3',4'-dihydroxyacetophenone.[8]
Materials:
-
Pyrocatechol (B87986) (catechol)
-
Chloroacetyl chloride
-
Activated charcoal
-
Water
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
Procedure:
-
Carefully mix 10 g of pyrocatechol with 8 g of chloroacetyl chloride in a suitable reaction vessel.
-
Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen chloride gas. The reaction is exothermic and will proceed to completion.
-
The crude product, 2-Chloro-3',4'-dihydroxyacetophenone, is then recrystallized from water.
-
During recrystallization, add activated charcoal to decolorize the solution.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool, which will cause the product to precipitate as colorless needles.
-
Collect the crystals by filtration and dry them. The expected melting point of the purified product is 173 °C.[8]
Biological Activities and Applications
2-Chloro-3',4'-dihydroxyacetophenone is a valuable intermediate in the synthesis of various biologically active compounds and has applications in several research areas.
-
Pharmaceutical Intermediate: It serves as a key precursor in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[3] It is a foundational component for producing the hemostatic agent Carbazochrome, which is used to control capillary bleeding.
-
Antioxidant Research: The catechol structure within the molecule is known for its antioxidant properties, making it a subject of interest in the development of drugs to combat oxidative stress-related diseases.[3]
-
Enzyme Inhibition: This compound is utilized in studies of enzyme inhibition and is a chemical reagent for the synthesis of COX-2 inhibitors.[3][9][10]
-
Cosmetics: It is incorporated into skincare products for its potential skin-brightening effects.[3]
-
Other Applications: It also has potential applications in the development of agrochemicals and dyes.[3]
Safety and Handling
2-Chloro-3',4'-dihydroxyacetophenone is considered a hazardous substance and requires careful handling.
Table 3: Hazard Identification and Safety Precautions
| Hazard | Description |
| GHS Classification | Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory tract irritation)[1][11][12] |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][11][12] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11] |
| Personal Protective Equipment | Dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves.[1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[7] Recommended storage temperatures range from 0-8 °C.[3][4] |
Toxicological Information: While comprehensive toxicological data is limited, exposure may cause irritation to the eyes, skin, and respiratory system.[6][11] Prolonged or high-dose exposure could potentially lead to systemic toxicity.[6]
Conclusion
2-Chloro-3',4'-dihydroxyacetophenone is a chemical intermediate with significant utility in drug discovery and development. Its versatile structure allows for the synthesis of a variety of compounds with potential therapeutic applications. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature. This guide provides a foundational understanding of its properties and applications to aid in its safe and effective use in research and development.
References
- 1. 2-Chloro-3 ,4 -dihydroxyacetophenone 97 99-40-1 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-3',4'-dihydroxyacetophenone | 99-40-1 [chemicalbook.com]
- 5. 2-Chloro-3',4'-dihydroxyacetophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Chloro-3',4'-dihydroxyacetophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. prepchem.com [prepchem.com]
- 9. zellbio.eu [zellbio.eu]
- 10. goldbio.com [goldbio.com]
- 11. chemos.de [chemos.de]
- 12. 2-Chloro-3',4'-dihydroxyacetophenone | C8H7ClO3 | CID 66834 - PubChem [pubchem.ncbi.nlm.nih.gov]
